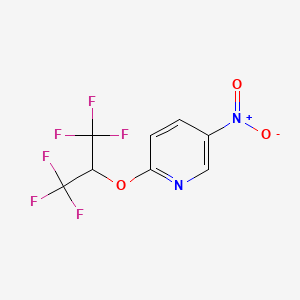

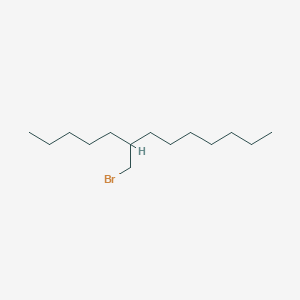

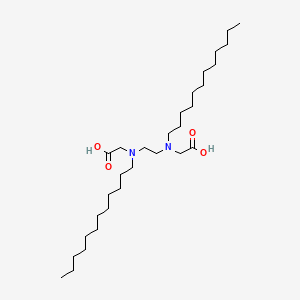

![molecular formula C10H7N3OS2 B1443808 2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1216059-62-9](/img/structure/B1443808.png)

2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one

Übersicht

Beschreibung

“2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one” is a compound that belongs to the class of thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities .

Synthesis Analysis

The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA); in addition to a primary amine . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Wissenschaftliche Forschungsanwendungen

1. Antitumor Activity

- Application Summary : This compound has been used in the synthesis of novel 2-amino-5-ethylpyrimidine derivatives, which have been evaluated for their antiproliferative activities against human cancer cells .

- Methods of Application : The compounds were designed and synthesized, and their antiproliferative activities were evaluated using an MTT assay .

- Results : Among the synthetic target compounds, one showed potent antiproliferative activity against MGC-803 (human gastric cancer cells), with IC 50 values of 1.02 ± 0.16 μM . This compound also inhibited colony formation of MGC-803 cells, blocked the cell cycle in S phase, and induced cell apoptosis .

2. Preparation of Multicharged Methinium Compounds

- Application Summary : 2-amino-5-thienyl-substituted multicharged methinium compounds have been prepared and characterized .

- Methods of Application : The compounds were prepared by reacting lithiated species of N,N-disubstituted 2-aminothiophenes with alkyl derivatives of di- and tricarbonic acids, followed by the addition of perchloric acid .

- Results : The compounds were characterized spectroscopically and electrochemically .

3. Antitubercular Agents

- Application Summary : Thienopyrimidinones, a class of compounds that includes “2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one”, have shown potential to be developed as antitubercular agents .

- Methods of Application : The active compounds were studied for cytotoxicity against four cell lines .

- Results : Compounds were found to exhibit very good antimycobacterial activity, with MIC in the range of 6–8 μM .

4. Synthesis of Thieno[3,2-d]pyrimidine and Thieno[3,4-b]pyridine Derivatives

- Application Summary : This compound has been used in the synthesis of thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives .

- Methods of Application : The compounds were prepared by reacting 3-amino-4-cyano-2-thiophenecarboxamides with various reagents, including formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal .

- Results : The synthesized compounds were characterized and evaluated for their potential applications .

5. Synthesis of Thieno[3,2-d]pyrimidine-7-carbonitriles

- Application Summary : This compound has been used in the synthesis of thieno[3,2-d]pyrimidine-7-carbonitriles .

- Methods of Application : The compounds were prepared by heating thiophene-2-carboxamides in formic acid .

- Results : The synthesized compounds were characterized and evaluated for their potential applications .

6. Anticancer Drugs

- Application Summary : A series of novel 2-amino-5-ethylpyrimidine derivatives were designed and synthesized for the discovery of novel high efficiency and low toxic anticancer drugs .

- Methods of Application : Their antiproliferative activities against four human cancer cells were evaluated by MTT assay .

- Results : The compound 5-ethyl-6-((4-methoxybenzyl)thio)-N4-(3,4,5-trimethoxyphenyl)pyrimidine-2,4-diamine showed the most potent antiproliferative activity against MGC-803 (human gastric cancer cells), with the IC 50 values of 1.02 ± 0.16 μM .

Eigenschaften

IUPAC Name |

2-amino-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3OS2/c11-10-12-8(14)7-5(4-16-9(7)13-10)6-2-1-3-15-6/h1-4H,(H3,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVJJMPKXAOGXMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CSC3=C2C(=O)NC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

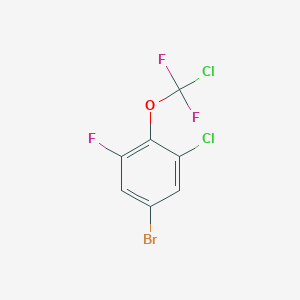

![4,7-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B1443734.png)

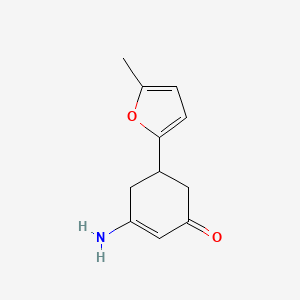

![2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1443739.png)

![1,1'-[1,4-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride](/img/structure/B1443748.png)